![molecular formula C19H23N7 B6475785 N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640962-02-1](/img/structure/B6475785.png)
N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a pyrimidine ring, and a quinoxaline ring. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperazine ring, which is further attached to a quinoxaline ring. The ethyl group would be attached to the nitrogen atom of the pyrimidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make this compound basic .Aplicaciones Científicas De Investigación
Phosphodiesterase (PDE) 10A Inhibitor
This compound has been found to be a highly selective inhibitor of PDE10A . PDE10A is a dual hydrolase of cAMP and cGMP and is highly expressed in striatal medium spiny neurons . Inhibition of PDE10A modulates the activity of these neurons via the regulation of cAMP and cGMP .
Potential Treatment for Psychosis
The signal control of medium spiny neurons, which is modulated by PDE10A, is considered associated with psychotic symptoms . Therefore, a PDE10A inhibitor like this compound is expected to be a potential therapeutic method for psychosis diseases such as schizophrenia .
Biofilm Inhibition
The compound has shown potential in inhibiting biofilm formation . Biofilms are a major issue in clinical settings due to their role in antibiotic resistance .
Quorum Sensing Disruption
Quorum sensing is a method of communication used by bacteria that can lead to biofilm formation and the production of virulence factors . This compound has shown potential in disrupting quorum sensing, thereby reducing the virulence of bacterial infections .
Virulence Factor Production Inhibition
In addition to disrupting quorum sensing, this compound has also shown potential in directly inhibiting the production of virulence factors . This could make it a valuable tool in combating bacterial infections .
Potential Treatment for Pseudomonas aeruginosa Infections
Given its ability to inhibit biofilm formation, disrupt quorum sensing, and inhibit the production of virulence factors, this compound could potentially be developed into a therapeutic agent against Pseudomonas aeruginosa biofilm-related infections .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHACMQRBPWCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.